(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]
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Overview
Description
(1S,5R)-6,6-Dimethylspiro[bicyclo[311]heptane-2,2'-oxirane] is a complex organic compound characterized by its bicyclic structure and an oxirane (epoxide) ring
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One synthetic route involves the photocatalyzed [3σ + 2σ] and [3σ + 2π] cycloaddition reactions[_{{{CITATION{{{1{Photocatalyzed [3sigma + 2sigma] and 3sigma + 2pi ... - ChemRxiv. These reactions typically use carbonyl cyclopropanes and alkenes to form the bicyclic structure[{{{CITATION{{{_1{Photocatalyzed [3sigma + 2sigma] and 3sigma + 2pi ... - ChemRxiv.
Transition Metal-Catalyzed Reactions: Another method involves cross-coupling reactions using transition metals to form carbon-carbon bonds, which can then be further functionalized.
Industrial Production Methods: Industrial production of this compound may involve large-scale photocatalytic or transition metal-catalyzed reactions, optimized for efficiency and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Alcohols: Formed by the reduction of the epoxide ring.
Functionalized Bicyclic Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used to study biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: A related compound without the oxirane ring.
Epoxides: Other epoxides with different bicyclic structures.
Uniqueness: (1S,5R)-6,6-Dimethylspiro[bicyclo[31
Properties
IUPAC Name |
(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-HHCGNCNQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC3([C@H]1C2)CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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